4-Hydroxybut-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

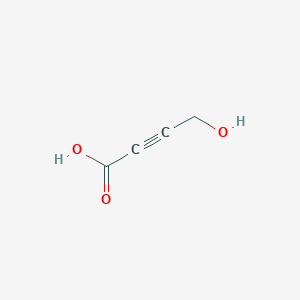

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYMWMSAXULCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326873 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-52-2 | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybut-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Properties, Synthesis, and Reactivity for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 4-hydroxybut-2-ynoic acid, a trifunctional building block of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a deeper understanding of the causality behind its chemical behavior and synthetic utility, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.

Core Molecular Characteristics

This compound (CAS No. 7218-52-2) is a compact molecule featuring a carboxylic acid, a primary alcohol, and an internal alkyne. This unique combination of functional groups within a four-carbon chain imparts a rigid structure and a rich, versatile reactivity profile, making it a valuable precursor for a variety of complex molecular architectures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and reaction conditions. The predicted pKa of its unsaturated analogue, 4-hydroxybut-2-enoic acid, is 4.31[1], suggesting that this compound is a moderately strong organic acid.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [2][3] |

| Molecular Weight | 100.07 g/mol | [2][3] |

| Melting Point | 115-116 °C | [2] |

| Boiling Point (Predicted) | 319.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [2] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | ChemicalBook |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary starting materials, each with its own set of advantages and considerations. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

The Propiolic Alcohol Approach: Carboxylation of an Acetylide

A common and direct method involves the carboxylation of the lithium salt of propargyl alcohol. This method leverages the acidity of the terminal alkyne proton.

Caption: Synthesis via carboxylation of propargyl alcohol.

Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-butynoate (as an example of the propiolic alcohol approach)

This protocol is adapted from a reliable Organic Syntheses procedure for the methyl ester, which can be hydrolyzed to the desired acid.

Self-Validating System: This protocol includes steps for protecting the alcohol, which is crucial for preventing side reactions with the Grignard reagent, and for deprotection to yield the final product. The success of each step can be monitored by thin-layer chromatography (TLC).

-

Protection of Propargyl Alcohol: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add dihydropyran. Add a catalytic amount of p-toluenesulfonic acid. Slowly add propargyl alcohol while maintaining the temperature. The reaction is exothermic. Stir until the reaction is complete (monitored by TLC). The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, can be purified by distillation.

-

Grignard Formation and Carboxylation: Prepare a Grignard reagent from ethyl bromide and magnesium in anhydrous diethyl ether. To this, add the protected propargyl alcohol in anhydrous tetrahydrofuran. Stir the mixture, then pour it over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.

-

Workup and Esterification: Acidify the reaction mixture with aqueous acid (e.g., H₂SO₄) and extract with an organic solvent. The crude acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Deprotection and Purification: The tetrahydropyranyl protecting group is removed by stirring with a cation exchange resin (H⁺ form) in methanol. After filtration and removal of the solvent, the product, methyl 4-hydroxy-2-butynoate, is purified by distillation.

The 1,4-Butynediol Approach: Selective Oxidation

An alternative, industrially scalable method involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol.[4] This approach avoids the use of pyrophoric organolithium reagents.

Caption: Synthesis via selective oxidation of 1,4-butynediol.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 1,4-Butynediol

This protocol is based on the methodology described in Chinese patent CN113651684A.[4]

Self-Validating System: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The selectivity of the reaction is a key validation point, aiming to minimize the formation of butynedioic acid.

-

Reaction Setup: In a reaction vessel, dissolve 1,4-butynediol in a suitable organic solvent (e.g., acetonitrile).

-

Catalyst Addition: Add the N-O free radical catalyst (e.g., TEMPO or a derivative) and a ferrous or ferric salt catalyst (e.g., FeCl₃).

-

Oxidation: Continuously introduce air or oxygen into the reaction mixture while stirring. Maintain the reaction temperature as specified in the patent.

-

Monitoring and Workup: Monitor the reaction until completion. After the reaction, the product can be isolated by standard workup procedures, which may include solvent removal, extraction, and crystallization.

The Trifunctional Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[2]

Caption: Overview of the reactivity of this compound.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting it with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and often the alcohol is used as the solvent to drive the equilibrium towards the product.

-

Amidation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), yields amides. This is a cornerstone reaction in peptide synthesis and the formation of many pharmaceutical compounds.

Reactions of the Alkyne Group

The internal alkyne is a hub for carbon-carbon bond formation and the introduction of new functional groups.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of complex frameworks.[5] While this compound has an internal alkyne, it can be synthesized from propargyl alcohol, which is a terminal alkyne and readily undergoes Sonogashira coupling.[6]

-

Click Chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules.

Reactions of the Alcohol Group

The primary alcohol can be oxidized or used as a nucleophile.

-

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid can be achieved using a variety of reagents (e.g., PCC, Swern oxidation).

-

Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.

Intramolecular Reactions: The Gateway to Heterocycles

One of the most valuable transformations of this compound and its derivatives is intramolecular cyclization, or lactonization, to form butenolides. Butenolides are a class of unsaturated γ-lactones that are core structures in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer and anti-HIV properties.[7]

The synthesis of butenolides can be achieved from 4-hydroxy-2-alkynoates through various catalytic methods, including ruthenium-catalyzed Alder-ene additions.[8]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities. For instance, derivatives of 4-hydroxybutanoic acid have been synthesized as ligands for γ-hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.[9]

The butenolide core, readily accessible from this compound, is a well-established pharmacophore. The development of efficient synthetic routes to substituted butenolides is an active area of research, with the aim of creating libraries of compounds for screening against various biological targets.[7]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[2] Keep container tightly closed.

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically relevant molecules, particularly heterocyclic compounds like butenolides. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and development, especially in the pursuit of novel therapeutics. This guide provides a solid foundation for scientists and researchers to confidently and effectively utilize this valuable chemical entity in their work.

References

-

This compound. (n.d.). MYSKINRECIPES. Retrieved from [Link]

-

Request PDF | Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Chen, G., Shaughnessy, M., & Diao, T. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(31), 12091–12098. [Link]

-

4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Butenolide synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of alkyl 4-hydroxy-2-alkynoates. (2009). The Journal of Organic Chemistry, 74(18), 7199–7202. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). Preprints.org. Retrieved from [Link]

-

Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. (2025). Nature Communications, 16, 12345. [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). (n.d.). HMDB. Retrieved from [Link]

-

Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]

- Mignard, C., & Vacher, B. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. U.S.

-

Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). (n.d.). HMDB. Retrieved from [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). (n.d.). HMDB. Retrieved from [Link]

-

Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved from [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). (n.d.). HMDB. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 4-hydroxy-2-butynoic acid. (2021).

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). Molecules, 27(12), 3747. [Link]

-

Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6820–6823. [Link]

-

(E)-4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. (n.d.). Veeprho. Retrieved from [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Pharmaceuticals, 15(1), 44. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Yue, W., Zhou, R., Wang, Z., Han, X., & Zhu, J. (2025). Co(III)-Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv. [Link]

-

This compound|7218-52-2. (n.d.). MOLBASE. Retrieved from [Link]

-

Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound (C4H4O3). (n.d.). PubChemLite. Retrieved from [Link]

-

2-((4-Hydroxybut-2-yn-1-yl)oxy)acetonitrile - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. (2013). The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]

-

4-Hydroxybut-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2023). Molecules, 28(25), 1234. [Link]

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). Molecules, 28(24), 8045. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2014). Mini-Reviews in Organic Chemistry, 11(3), 324-353. [Link]

-

4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. (2013). Natural Product Reports, 30(6), 828-853. [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). International Journal of Molecular Sciences, 24(20), 15000. [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2821. [Link]

-

Synthesis and Evaluation of Flavanones as Anticancer Agents. (2011). Indian Journal of Pharmaceutical Sciences, 73(5), 549–554. [Link]

-

Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. (2022). Bioorganic & Medicinal Chemistry Letters, 75, 128945. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation. (2023). International Journal of Molecular Sciences, 24(13), 10595. [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]

- 7. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

The Strategic Synthesis of 4-Hydroxybut-2-ynoic Acid: A Technical Guide for Advanced Chemical Development

Abstract

4-Hydroxybut-2-ynoic acid is a compact, trifunctional molecule poised at a crossroads of synthetic utility. Its unique combination of a terminal alkyne, a carboxylic acid, and a primary alcohol makes it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the principal synthetic pathways to this versatile intermediate, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind procedural choices, offers detailed, field-tested protocols, and provides a comparative analysis to guide strategic synthetic planning.

Introduction: The Synthetic Value Proposition of a Trifunctional Core

The strategic importance of this compound lies in its inherent, orthogonally reactive functional groups. This structure serves as a linchpin for the construction of complex molecular architectures, most notably butyrolactone derivatives and other heterocyclic systems that are prevalent in biologically active compounds.[1][2] Its utility is demonstrated in the synthesis of key intermediates for advanced pharmaceutical agents, including analogues of the thrombin receptor antagonist Vorapaxar and the natural product Himbacine.[3][4]

This guide will dissect three primary, validated synthetic strategies:

-

Pathway A: Direct Carboxylation of Propargyl Alcohol

-

Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

-

Pathway C: Organometallic Approach via Protected Propargyl Alcohol

Each pathway will be evaluated for its efficiency, scalability, safety, and substrate compatibility, providing the reader with the critical insights needed to select the optimal route for their specific research and development objectives.

Pathway A: Direct Carboxylation of Propargyl Alcohol

The addition of a carboxyl group to the terminal alkyne of propargyl alcohol is an atom-economical and direct approach. Modern catalysis has enabled this transformation under increasingly mild conditions, primarily through nickel-based systems that activate the C-H bond for CO₂ insertion.

Mechanistic Rationale: The Nickel-Catalyzed Cycle

The nickel-catalyzed carboxylation of propargyl alcohol proceeds through a well-defined catalytic cycle. The key to this process is the in-situ generation of a catalytically active Ni(0) species, which undergoes oxidative addition to the C-O bond of the alcohol. This is followed by a series of ligand exchange and reductive steps to incorporate carbon dioxide. A notable variation involves a preliminary hydrogenation of the alkyne to an allylic alcohol intermediate when water is present, which then undergoes carboxylation.[5][6]

Caption: Ni(0)-Catalyzed Carboxylation of Propargyl Alcohol.

Experimental Protocol: Nickel-Catalyzed Reductive Carboxylation

This protocol is adapted from the procedure developed by Mei and coworkers, which utilizes manganese powder as a safe and effective reductant.[6]

Materials:

-

NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

-

1,2-Bis(dicyclohexylphosphino)ethane (dcype)

-

Manganese powder (<50 mesh, activated)

-

Propargyl alcohol

-

Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (balloon pressure)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (5 mol%), dcype (5.5 mol%), and activated manganese powder (3.0 equiv.).

-

Reaction Setup: Evacuate and backfill the tube with the inert gas three times. Add anhydrous DMF (to achieve a 0.2 M concentration of the alcohol).

-

Substrate Addition: Add propargyl alcohol (1.0 equiv.) to the mixture via syringe.

-

Carboxylation: Purge the reaction vessel with carbon dioxide from a balloon and maintain a CO₂ atmosphere (1 atm).

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

This pathway offers a robust and often high-yielding alternative, starting from the symmetrical and commercially available 2-butyne-1,4-diol. The challenge lies in the selective oxidation of only one of the two primary alcohol groups to a carboxylic acid. The use of nitroxyl radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides an elegant solution.

Mechanistic Rationale: The TEMPO/Bleach Catalytic Cycle

The TEMPO-mediated oxidation is a well-established and powerful method for the selective oxidation of primary alcohols.[7] The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by a stoichiometric oxidant, typically sodium hypochlorite (bleach). This cation is the active oxidant that converts the alcohol to an aldehyde. The aldehyde hydrate is then further oxidized to the carboxylic acid, regenerating the active catalyst.[1][8] A Chinese patent describes a variation using air or oxygen as the terminal oxidant, co-catalyzed by an iron salt and a TEMPO derivative, which enhances the safety and scalability of the process.[9]

Caption: Catalytic Cycle of TEMPO/NaOCl Oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-Butyne-1,4-diol

This protocol is based on the principles of Anelli and Zhao oxidations, adapted for the specific substrate.[1][7]

Materials:

-

2-Butyne-1,4-diol

-

TEMPO (or 4-acetamido-TEMPO)

-

Sodium hypochlorite solution (commercial bleach, ~5-8%)

-

Sodium chlorite (NaClO₂)

-

Sodium phosphate buffer (pH ~6.7)

-

Acetonitrile

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol (1.0 equiv.) in a mixture of acetonitrile and pH 6.7 phosphate buffer (e.g., 1:1 v/v).

-

Catalyst Addition: Add TEMPO (0.01-0.02 equiv.).

-

Oxidant Addition: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of sodium chlorite (1.5 equiv.) in water. Simultaneously, begin the slow, dropwise addition of both the sodium chlorite solution and a dilute solution of sodium hypochlorite (0.05 equiv.) over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Do not pre-mix sodium chlorite and bleach solutions as this can be hazardous.[7]

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidants.

-

Work-up: Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x V).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization or silica gel chromatography.

Pathway C: Organometallic Approach via Protected Propargyl Alcohol

For syntheses where high purity is paramount and harsh reagents are tolerable, the use of organolithium reagents provides a classic and reliable route. This pathway involves the deprotonation of the terminal alkyne followed by quenching with an electrophilic carbon source. To prevent interference from the acidic hydroxyl group, it must first be protected.

Rationale and Workflow: Protection, Lithiation, and Carboxylation

This strategy follows a logical three-step sequence. First, the hydroxyl group of propargyl alcohol is protected, often as a tetrahydropyranyl (THP) ether, due to its stability under strongly basic conditions and ease of removal under mild acidic conditions. Second, the protected alkyne is deprotonated with a strong base like n-butyllithium to form a lithium acetylide. Finally, this nucleophilic intermediate is reacted with an electrophilic C1 source, such as carbon dioxide (as dry ice) or methyl chloroformate, to install the carboxyl group. A final deprotection step liberates the target molecule.[10]

Caption: Workflow for Organometallic Synthesis Pathway.

Experimental Protocol: Synthesis via Lithiation

This procedure is a composite of established methods for THP protection, lithiation, and carboxylation, as detailed in resources like Organic Syntheses.[10]

Materials:

-

Propargyl alcohol

-

Dihydropyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice (solid CO₂)

-

Dowex 50W-X8 resin (H⁺ form) or dilute HCl

-

Diethyl ether

Procedure:

-

Protection:

-

To propargyl alcohol (1.0 equiv.) in dichloromethane at 0 °C, add dihydropyran (1.1 equiv.) followed by a catalytic amount of p-TsOH.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated NaHCO₃ solution, extract with ether, dry the organic layer, and concentrate. Purify by distillation to obtain tetrahydro-2-(2-propynyloxy)-2H-pyran.

-

-

Lithiation and Carboxylation:

-

Dissolve the THP-protected alcohol (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, prepare a slurry of crushed dry ice in THF.

-

Transfer the lithium acetylide solution via cannula into the dry ice slurry. Caution: This is a highly exothermic reaction.

-

Allow the mixture to warm slowly to room temperature.

-

-

Deprotection and Work-up:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Acidify the aqueous layer to pH ~2 with dilute HCl.

-

Extract thoroughly with diethyl ether.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate. The THP group can be fully cleaved by stirring the crude product with an acidic resin (like Dowex 50W) in methanol, followed by filtration and evaporation.

-

-

Purification: The final product, this compound, is typically a solid and can be purified by recrystallization.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision dictated by laboratory capabilities, scale, cost, and the purity requirements of the final product.

| Parameter | Pathway A: Ni-Carboxylation | Pathway B: TEMPO Oxidation | Pathway C: Organometallic Route |

| Starting Material | Propargyl Alcohol | 2-Butyne-1,4-diol | Propargyl Alcohol |

| Key Reagents | Ni catalyst, Ligand, Mn reductant, CO₂ | TEMPO, NaOCl, NaClO₂ | n-BuLi, Dry Ice, Protecting Group |

| Typical Yield | 60-85% | 70-95% | 50-70% (over 3 steps) |

| Scalability | Moderate; gas handling required. | High; patent literature suggests industrial suitability.[9] | Moderate; requires cryogenic temperatures and handling of pyrophoric reagents. |

| Safety Profile | Air-sensitive catalyst; CO₂ pressure. | Caution: Mixing bleach and chlorite can be hazardous.[7] | Extreme Caution: n-BuLi is pyrophoric. Requires stringent anhydrous conditions. |

| Advantages | Atom economical, direct C-H functionalization. | High yields, uses inexpensive reagents, avoids pyrophorics. | Well-established chemistry, high-purity product. |

| Disadvantages | Catalyst/ligand cost, potential metal contamination. | Potential for over-oxidation or chlorination side-reactions. | Multi-step, requires protecting groups, cryogenic conditions, hazardous reagents. |

Conclusion and Future Outlook

The synthesis of this compound is achievable through several robust and well-documented pathways. For large-scale, cost-effective production where high yields are critical, the TEMPO-mediated oxidation of 2-butyne-1,4-diol (Pathway B) stands out as a particularly attractive option due to its operational simplicity and avoidance of pyrophoric or expensive transition metal catalysts. For exploratory, lab-scale synthesis where directness and atom economy are valued, the nickel-catalyzed carboxylation of propargyl alcohol (Pathway A) represents the state-of-the-art in C-H functionalization. The organometallic approach (Pathway C) , while classic and reliable, is increasingly superseded by catalytic methods for all but the most specialized, small-scale applications where its specific advantages might be required.

As the demand for sustainable and efficient chemical synthesis grows, future research will likely focus on further refining catalytic systems. This includes the development of earth-abundant metal catalysts for carboxylation that operate under even milder conditions and the design of heterogeneous or recyclable TEMPO-based systems to improve the environmental footprint of the oxidation pathway. These advancements will continue to enhance the accessibility of this compound, solidifying its role as a pivotal building block for innovation in drug discovery and beyond.

References

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]

-

Jones, T. K., & Townsend, J. M. (1981). Methyl 4-hydroxy-2-butynoate. Organic Syntheses, 60, 88. [Link]

-

Li, W., et al. (2009). Convergent Synthesis of Both Enantiomers of 4-Hydroxypent-2-ynoic Acid Diphenylamide for a Thrombin Receptor Antagonist Sch 530348 and Himbacine Analogues. Request PDF. [Link]

-

Chen, Y.-G., Shuai, B., Ma, C., Zhang, X.-J., Fang, P., & Mei, T.-S. (2017). Regioselective Ni-Catalyzed Carboxylation of Allylic and Propargylic Alcohols with Carbon Dioxide. Organic Letters, 19(11), 2969–2972. [Link]

-

Organic Chemistry Portal. (2020). TEMPO-Mediated Oxidations. [Link]

-

Chobanian, H. R., et al. (2008). Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. Journal of Medicinal Chemistry, 51(11), 3366-3378. [Link]

-

Mei, T.-S., et al. (2017). Regioselective Ni-Catalyzed Carboxylation of Allylic and Propargylic Alcohols with Carbon Dioxide. Organic Letters, 19(11), 2969-2972. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). TEMPO-Bleach Oxidation. Reagent Guides. [Link]

-

Vapourtec. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

- Schering Corporation. (2009). Synthesis of himbacine analogs. U.S.

- CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid. (2021).

-

Cornella, J., et al. (2014). Ni-Catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds with CO2. Journal of the American Chemical Society, 136(5), 1930-1933. [Link]

-

Yamahira, T., et al. (2021). Ni-Catalyzed Direct Carboxylation of Propargylic Alcohols with Carbon Dioxide. Chemistry Letters, 50(5), 853-855. [Link]

-

Knight, J. L., et al. (2017). Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core. Bioorganic & Medicinal Chemistry Letters, 27(1), 116-120. [Link]

Sources

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Ni-Catalyzed Carboxylation of Allylic and Propargylic Alcohols with Carbon Dioxide [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

biological activity of 4-hydroxybut-2-ynoic acid

An In-depth Technical Guide to the Biological Activity of 4-Hydroxybut-2-ynoic Acid

Abstract

This compound is a multifunctional chemical entity whose compact structure, featuring hydroxyl, carboxylic acid, and alkyne groups, belies its potential for significant and diverse biological activity. While primarily utilized as a versatile intermediate in the synthesis of complex pharmaceuticals and bioactive heterocyclic compounds, its intrinsic reactivity suggests direct engagement with biological systems.[1][2] This technical guide provides a comprehensive analysis of the known and postulated biological activities of this compound. We will delve into its potential interactions with neurotransmitter systems, drawing parallels with γ-hydroxybutyric acid (GHB), and explore a compelling, mechanism-driven hypothesis of its function as an enzyme inactivator. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for investigating this intriguing molecule.

Molecular Profile and Physicochemical Properties

This compound (CAS: 7218-52-2) is a short-chain hydroxy fatty acid.[3] Its unique trifunctional nature—stemming from the terminal alcohol, a central alkyne bond, and a terminal carboxylic acid—confers a rigid structure and high reactivity, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₄O₃ | [3] |

| Molecular Weight | 100.07 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 115-116 °C | [1] |

| Canonical SMILES | C(C#CC(=O)O)O | [3] |

| InChIKey | QVYMWMSAXULCMW-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C | [1] |

Postulated Biological Mechanisms of Action

The is not extensively documented in primary literature. However, its structural features allow for two primary, compelling hypotheses regarding its mechanism of action: interaction with the GHB/GABAergic neurotransmitter systems and irreversible enzyme inactivation.

Hypothesis 1: Interaction with the γ-Hydroxybutyric Acid (GHB) System

A structurally related compound, 4-hydroxybut-2-enoic acid (the alkene analog), is reported to be an analog of γ-hydroxybutyric acid (GHB) that binds with high affinity to the GHB receptor.[4][5] GHB is a naturally occurring neurotransmitter with complex effects on the central nervous system (CNS).[6] It acts as an agonist at the specific GHB receptor and as a weak partial agonist at the GABA-B receptor, a key inhibitory receptor in the brain.[6][7] The CNS-depressant effects of GHB, which include euphoria, sedation, and amnesia, are mediated through this dual receptor activity.[8][9]

Given the structural similarity, it is plausible that this compound could also interact with the GHB receptor. The rigid alkyne bond, while different from the saturated chain of GHB, may orient the terminal hydroxyl and carboxyl groups in a conformation suitable for receptor binding.

Experimental Protocols for Functional Investigation

To empirically validate the hypotheses presented, rigorous experimental workflows are required. The following protocols are designed as self-validating systems for assessing the .

Protocol: GHB Receptor Affinity via Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the GHB receptor through competitive displacement of a known radioligand.

Methodology:

-

Tissue Preparation: Homogenize rat cortical brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared brain membranes, a constant concentration of a radioligand specific for the GHB receptor (e.g., [³H]NCS-382), and varying concentrations of the unlabeled competitor (this compound or GHB as a positive control). [10]3. Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination & Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with an ice-cold buffer to reduce non-specific binding.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Screening for Time-Dependent Enzyme Inhibition

This protocol is designed to detect mechanism-based inactivation of a candidate enzyme (e.g., a relevant dehydrogenase).

Methodology:

-

Enzyme and Substrate Selection: Choose a candidate enzyme (e.g., succinic semialdehyde dehydrogenase, lactate dehydrogenase) and a corresponding substrate that produces a change in absorbance or fluorescence upon conversion (e.g., monitoring NADH production/consumption at 340 nm).

-

Pre-incubation: Pre-incubate the enzyme with a range of concentrations of this compound (or buffer as a control) for various time intervals (e.g., 0, 5, 15, 30, 60 minutes).

-

Activity Measurement: At the end of each pre-incubation period, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction cuvette containing the substrate and any necessary cofactors (e.g., NAD⁺). The dilution step is critical to prevent further inhibition during the activity measurement, effectively "quenching" the inactivation process.

-

Kinetic Reading: Immediately measure the initial reaction velocity (V₀) using a spectrophotometer or fluorometer.

-

Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear relationship indicates pseudo-first-order kinetics. From the slopes of these lines, determine the apparent rate of inactivation (k_obs). A plot of k_obs versus inhibitor concentration that shows saturation is a hallmark of mechanism-based inhibition.

Synthetic and Industrial Relevance

Beyond its direct biological potential, this compound is a key intermediate in organic synthesis. Its functional groups allow for diverse chemical transformations, including cyclizations, esterifications, and coupling reactions, making it invaluable for constructing complex molecular architectures found in many pharmaceuticals. [1][2]It is particularly useful in the synthesis of butyrolactone derivatives and other heterocyclic systems. [1]

Safety and Hazard Profile

According to Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound presents a dual profile of interest to researchers: it is both a valuable synthetic tool and a molecule with significant, albeit under-explored, biological potential. The hypotheses that it may function as a modulator of the GHB neurotransmitter system or as a mechanism-based enzyme inhibitor are grounded in established principles of medicinal chemistry and pharmacology.

Future research should prioritize the systematic evaluation of these hypotheses. Screening against a panel of CNS receptors and key metabolic enzymes will be crucial to identifying its primary biological targets. Subsequent in vivo studies in animal models would be necessary to determine its pharmacokinetic profile and assess its overall physiological and behavioral effects. The insights gained from such studies will be critical in determining whether this compound or its derivatives can be harnessed for therapeutic applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 359297, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 188975, 4-Hydroxybut-2-enoic acid. [Link]

- Google Patents. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

-

National Center for Biotechnology Information. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. PubMed. [Link]

-

Wikipedia. γ-Hydroxybutyric acid. [Link]

-

National Center for Biotechnology Information. Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. PubMed. [Link]

-

DEA.gov. GHB - Gamma-Hydroxybutyric Acid. [Link]

-

U.S. Department of Justice. GHB and Analogs Fast Facts. [Link]

-

National Center for Biotechnology Information. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. PMC. [Link]

-

Ninja Nerd. Biochemistry | Enzyme Inhibition. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 3. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. GHB and Analogs Fast Facts [justice.gov]

- 10. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-ynoic acid, a compact and functionally rich molecule, holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and an alkyne moiety, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including heterocyclic compounds and butyrolactone derivatives. This guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, offering a blend of historical context and practical, field-proven insights for researchers.

Introduction: The Significance of a Multifunctional Building Block

In the landscape of drug discovery and development, the demand for novel molecular scaffolds with diverse functionalities is ever-present. This compound ([C₄H₄O₃], Molar Mass: 100.07 g/mol ) emerges as a compelling synthon due to its trifunctional nature.[1][2] The presence of a terminal alkyne allows for participation in a wide array of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid and hydroxyl groups offer sites for esterification, amidation, and etherification. This inherent reactivity makes it a valuable starting material for the synthesis of a variety of biologically active molecules and specialty polymers.[2]

Physical and Chemical Properties [1][2]

| Property | Value |

| CAS Number | 7218-52-2 |

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| Melting Point | 115-116 °C |

| Boiling Point (Predicted) | 319.2 ± 25.0 °C |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ |

| Storage | 2-8°C |

The Genesis of a Synthon: Discovery and Early Synthesis

The pioneering work on acetylenic compounds by Sir Ewart Jones and his collaborators in the mid-20th century laid the foundation for the synthesis of molecules like this compound. A key publication in 1946 by Bowden, Heilbron, Jones, and Weedon detailed the oxidation of acetylenic carbinols and glycols, a foundational method for accessing acetylenic ketones and acids.[3][4] While this seminal paper focused on a range of acetylenic compounds, the principles of oxidizing a primary alcohol adjacent to an acetylene bond are directly applicable to the synthesis of our target molecule.

One of the earliest and most straightforward methods for the preparation of this compound is the Jones oxidation of 1,4-butynediol . This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, a potent oxidizing agent that selectively converts the primary alcohol functionality to a carboxylic acid while preserving the alkyne bond.

Synthetic Pathways: A Modern Perspective

While the Jones oxidation remains a classic approach, contemporary synthetic chemistry offers several alternative routes to this compound, often with improved safety and environmental profiles.

Oxidation of 1,4-Butynediol with N-O Free Radical Catalysts

A more modern and greener approach involves the catalytic oxidation of 1,4-butynediol using N-O free radical catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-catalyst like a ferrous or ferric salt. This method utilizes air or oxygen as the terminal oxidant, offering a more sustainable alternative to stoichiometric chromium reagents.

Carboxylation of Propargyl Alcohol

Another versatile strategy is the carboxylation of propargyl alcohol. This method typically involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by quenching the resulting acetylide with carbon dioxide. This approach allows for the direct installation of the carboxylic acid moiety.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product suitable for subsequent applications. The acidic nature of the compound dictates the general work-up procedure.

Experimental Protocol: Isolation and Purification

-

Acidification and Extraction: Following the completion of the synthesis reaction, the aqueous reaction mixture is cooled and then carefully acidified with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, rendering the this compound soluble in organic solvents. The acidified solution is then extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine to remove any remaining inorganic salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, often as an oil or a solid.

-

Purification by Recrystallization: For obtaining a highly pure product, recrystallization is the preferred method. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization include ethyl acetate/hexane or diethyl ether/petroleum ether. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, one would expect to see distinct signals for the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon, the two acetylenic carbons, and the methylene carbon bearing the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and a C≡C stretch from the alkyne.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity.[2] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular frameworks. It is a key building block for synthesizing butyrolactone derivatives and other heterocyclic compounds, which are prevalent in medicinal chemistry.[2] Furthermore, its rigid structure and functional handles make it suitable for the development of specialty polymers and agrochemicals.[2]

Conclusion

This compound stands as a testament to the enduring value of fundamental organic synthesis. From its early roots in the exploration of acetylenic compounds to its modern applications as a versatile building block, this small molecule continues to be a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, isolation, and characterization, equipping researchers with the knowledge to effectively utilize this powerful synthon in their own endeavors.

Visualizations

Diagram 1: Synthetic Pathway via Jones Oxidation

Caption: Jones oxidation of 1,4-butynediol.

Diagram 2: Isolation and Purification Workflow

Caption: Workflow for isolation and purification.

References

-

Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45. [Link]

-

SCIRP. (n.d.). K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1946). 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39. [Link]

-

OUCI. (n.d.). Microchemical Techniques. Retrieved from [Link]

-

SciSpace. (n.d.). Top 213 Journal of The Chemical Society (resumed) papers published in 1946. Retrieved from [Link]

-

kluedo. (2011, November 7). Nutzung von CO2 als C1-Baustein. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybut-2-enoic acid. Retrieved from [Link]

Sources

- 1. This compound | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References - Scientific Research Publishing [scirp.org]

- 4. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-hydroxybut-2-ynoic acid, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic applications of this unique class of compounds. We will delve into their synthesis, multifaceted mechanisms of action, and potential as modulators of key neurological pathways.

Introduction: The Significance of the Butynoic Acid Scaffold

This compound is a versatile bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group, separated by a rigid alkyne unit. This structural arrangement bestows upon it a unique chemical reactivity, making it a valuable building block in medicinal chemistry for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds. The core focus of this guide, however, is on its role as a progenitor of potent enzyme inhibitors and receptor modulators, particularly within the central nervous system (CNS).

The primary biological target of many this compound analogs is γ-aminobutyric acid aminotransferase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. By inhibiting GABA-T, these compounds can elevate GABA levels in the brain, a strategy that has proven effective in the treatment of various neurological disorders, most notably epilepsy. Furthermore, structural analogs of this compound, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a fascinating dual pharmacology, interacting with both specific high-affinity γ-hydroxybutyrate (GHB) receptors and, to a lesser extent, GABA-B receptors. This complex interplay of activities opens up a wide range of therapeutic possibilities.

This guide will provide a detailed exploration of the synthesis of these compounds, their intricate mechanisms of action, structure-activity relationships (SAR), and their potential applications in the treatment of neurological and psychiatric disorders.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes, with the choice of method often depending on the desired scale and the specific analog being targeted.

Synthesis of the Core Scaffold: this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of the lithium salt of propargyl alcohol. This method, while effective, requires the use of pyrophoric reagents like n-butyllithium and stringent anhydrous conditions. An alternative and potentially safer approach involves the oxidation of 1,4-butynediol using a catalytic system, such as a TEMPO radical in the presence of a co-oxidant.

Derivatization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties of this compound offer convenient handles for derivatization to generate a diverse library of analogs.

-

Esters and Amides: Standard esterification and amidation reactions can be employed to modify the carboxylic acid group. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) yields the corresponding ester. Similarly, amides can be prepared by reacting the acid with an amine using a suitable coupling agent. The synthesis of chiral amides, such as 4-hydroxypent-2-ynoic acid diphenylamide, has been reported as a key step in the preparation of thrombin receptor antagonists.

-

Heterocyclic Analogs: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization can lead to the formation of lactones, while reactions with dinucleophiles can be used to construct a variety of five- and six-membered rings. The design of heterocyclic imines of GABA analogues has been explored as a strategy to create novel GABA-AT inhibitors with improved blood-brain barrier permeability.

Mechanism of Action: A Tale of Two Targets

The biological effects of this compound analogs are primarily mediated through two distinct, yet potentially interconnected, mechanisms: the irreversible inhibition of GABA-T and the modulation of GHB and GABA-B receptors.

Mechanism-Based Inactivation of GABA-T

Many acetylenic compounds, including derivatives of this compound, are potent mechanism-based inhibitors, also known as "suicide inhibitors," of GABA-T. This means that the inhibitor is itself catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.

The process can be summarized in the following steps:

-

Initial Binding and Schiff Base Formation: The inhibitor, structurally resembling the natural substrate GABA, binds to the active site of GABA-T and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.

-

Enzymatic Conversion to a Reactive Intermediate: The enzyme's catalytic machinery then abstracts a proton, leading to the formation of a highly reactive allene or a related conjugated system.

-

Irreversible Covalent Modification: This reactive intermediate is then attacked by a nucleophilic residue in the active site of GABA-T, forming a stable covalent bond and rendering the enzyme permanently inactive.

This "suicide inhibition" is a highly specific and efficient mechanism of enzyme inactivation, as the reactive species is generated only at the active site of the target enzyme, minimizing off-target effects.

Caption: Mechanism-based ("suicide") inhibition of GABA-T.

Dual Pharmacology at GHB and GABA-B Receptors

Structural analogs where the alkyne is reduced to an alkene, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a distinct pharmacological profile. These compounds are known to interact with the GHB receptor, a G-protein coupled receptor (GPCR) that is distinct from the GABA receptors. Activation of the GHB receptor is thought to be excitatory, leading to the release of glutamate.

In addition to their effects on the GHB receptor, some of these compounds can also act as weak partial agonists at GABA-B receptors, which are inhibitory GPCRs. The sedative and other CNS depressant effects of GHB itself are primarily attributed to its action at GABA-B receptors. This dual pharmacology, with opposing effects at two different receptor systems, contributes to the complex and often biphasic behavioral effects observed with these compounds.

Caption: Simplified GHB receptor downstream signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of potent and selective inhibitors.

| Modification | Effect on Activity | Rationale |

| Esterification/Amidation of Carboxylic Acid | Generally reduces GABA-T inhibitory activity but can improve pharmacokinetic properties (e.g., as prodrugs). | The free carboxylic acid is often important for binding to the enzyme's active site. |

| Substitution on the Hydroxyl Group | Can modulate potency and selectivity. Bulky substituents may decrease activity due to steric hindrance. | The hydroxyl group may be involved in hydrogen bonding interactions within the active site. |

| Introduction of Heterocyclic Moieties | Can significantly enhance potency and improve drug-like properties such as solubility and CNS penetration. | Heterocyclic rings can introduce additional binding interactions and favorable physicochemical properties. |

| Chirality at C4 | Can have a profound impact on activity, with one enantiomer often being significantly more potent. | The enzyme's active site is chiral, leading to stereospecific interactions with the inhibitor. |

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of this compound analogs to modulate GABAergic and GHBergic systems makes them attractive candidates for the treatment of a range of CNS disorders.

-

Epilepsy: The primary and most well-established therapeutic application for GABA-T inhibitors is in the treatment of epilepsy. By increasing synaptic GABA concentrations, these compounds can enhance inhibitory neurotransmission and suppress seizure activity. Preclinical studies in various animal models of epilepsy have demonstrated the anticonvulsant efficacy of GABA-T inhibitors.

-

Anxiety and Panic Disorders: Given the role of GABA in anxiety, enhancing GABAergic neurotransmission is a promising strategy for the treatment of anxiety and panic disorders. Some GABAergic drugs have shown efficacy in reducing experimentally induced panic symptoms.

-

Addiction and Substance Use Disorders: There is growing evidence that GABA-T inhibitors may have a role in the treatment of addiction. By increasing GABA levels, these compounds may be able to modulate the brain's reward pathways and reduce drug-seeking behavior.

-

Other Neurological Disorders: The potential applications of these compounds may extend to other neurological conditions characterized by neuronal hyperexcitability or GABAergic dysfunction, such as neuropathic pain and spasticity.

Experimental Protocols

General Procedure for the Synthesis of this compound Amides

-

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

In Vitro GABA-T Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

NADP+ solution

-

SSADH enzyme

-

Test compound (inhibitor) solution

-

Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADP+.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., vigabatrin).

-

Add the GABA-T enzyme to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the GABA solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Caption: Workflow for a spectrophotometric GABA-T inhibition assay.

Conclusion and Future Directions

This compound and its structural analogs represent a rich and versatile class of compounds with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their ability to act as mechanism-based inhibitors of GABA-T provides a powerful strategy for modulating GABAergic neurotransmission with high specificity. Furthermore, the dual pharmacology of some of their derivatives at GHB and GABA-B receptors adds another layer of complexity and therapeutic opportunity.

Future research in this area should focus on several key aspects:

-

Design and Synthesis of Novel Analogs: The exploration of novel heterocyclic scaffolds and the introduction of diverse substituents are likely to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Structure-Activity Relationships: Detailed SAR studies are needed to guide the rational design of next-generation inhibitors with optimized properties.

-

Preclinical and Clinical Evaluation: Rigorous preclinical evaluation in relevant animal models of disease, followed by well-designed clinical trials, will be essential to translate the therapeutic potential of these compounds into clinical reality.

-

Exploration of New Therapeutic Indications: The multifaceted pharmacology of these compounds suggests that their therapeutic utility may extend beyond epilepsy to other CNS disorders where GABAergic and GHBergic signaling are implicated.

References

-

What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

- Sills, G. J. (2003). Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic disorders : international epilepsy journal with videotape, 5 Suppl 2, S13–S18.

-

Bialer, M., & White, H. S. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS drugs, 37(6), 461–475. [Link]

-

Pollack, M. H., Tiller, J., & Hackett, D. (2005). The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study. The Journal of clinical psychiatry, 66(11), 1401–1408. [Link]

-

Wikipedia contributors. (2024, January 1). GHB receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2024, from [Link]

-

Ahmad, I., Chohan, Z. H., & Sherazi, T. A. (2017). Ligand based Drug Design of New Heterocyclic Imines of GABA Analogues: A Molecular Docking Approach for the Discovery of New GABA-AT Inhibitors. Mini reviews in medicinal chemistry, 17(13), 1264–1274. [Link]

-

Wikipedia contributors. (2023, December 29). Suicide inhibition. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2024, from [Link]

-

Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of medicinal chemistry, 64(20), 14795–14820. [Link]

-

Bialer, M., & White, H. S. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS drugs, 37(6), 441–460. [Link]

-

Grokipedia. (n.d.). Suicide inhibition. Retrieved January 1, 2024, from [Link]

-

Moosavi-Movahedi, A. A., Ghaffari, M., Salami, M., & Moosavi-Movahedi, F. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 18(12), 3291–3307. [Link]

-

What's the latest update on the ongoing clinical trials related to GABAA? (2025, March 20). Retrieved from [Link]

-

Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral analyses of GHB: receptor mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 199–209. [Link]

-

Request PDF | On Jan 1, 2017, Guisheng Zhang and others published Convergent Synthesis of Both Enantiomers of 4-Hydroxypent-2-ynoic Acid Diphenylamide for a Thrombin Receptor Antagonist Sch 530348 and Himbacine Analogues | Find, read and cite all the research you need on ResearchGate. (2025, August 9). Retrieved from [Link]

- Zwanzger, P., Eser, D., Nothdurfter, C., Baghai, T. C., Möller, H. J., Padberg, F., & Rupprecht, R. (2009). Selective GABAergic treatment for panic? Investigations in experimental panic induction and panic disorder. Journal of psychiatry & neuroscience : JPN, 34(3), 165–174.

-

Request PDF | On Feb 1, 2015, Angélica M. Duarte-Hernández and others published New 4-hydroxy-N-(2-hydroxyethyl)butanamides: Structure and acidity | Find, read and cite all the research you need on ResearchGate. (2025, August 8). Retrieved from [Link]

-

Spectrophotometric assay of GABA content. (2022, January 14). Retrieved from [Link]

- US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents. (n.d.).

-

Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(8), 849–863. [Link]

-

Gale, K. (1989). GABA and epilepsy: basic concepts from preclinical research. Epilepsia, 30 Suppl 3, S1–S11. [Link]

-

An outlook on suicide enzyme inhibition and drug design - SciSpace. (n.d.). Retrieved January 1, 2024, from [Link]

- Liu, X., Wang, W., Wang, Z., Xie, S., Wang, Y., Zhang, Y., ... & Yu, B. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

-

Suicide Enzyme Inhibition Explained - Atlas: School AI Assistant. (n.d.). Retrieved January 1, 2024, from [Link]

-

This compound. (n.d.). Retrieved January 1, 2024, from [Link]